7,8-Dihydroquinoline-4,5(1H,6H)-dione
Overview
Description
7,8-Dihydroquinoline-4,5(1H,6H)-dione is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with two carbonyl groups at positions 4 and 5, and hydrogen atoms at positions 7 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroquinoline-4,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic amine in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroquinoline-4,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline-4,5-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4,5-dione derivatives, while reduction may produce various dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dihydroquinoline-4,5(1H,6H)-dione would depend on its specific interactions with molecular targets. In medicinal chemistry, quinoline derivatives often act by inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position.
Quinoline-4,5-dione: An oxidized derivative of quinoline.
Uniqueness
7,8-Dihydroquinoline-4,5(1H,6H)-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structural feature may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
1,6,7,8-tetrahydroquinoline-4,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h4-5H,1-3H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYRGXOFTDOXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=O)C=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566407 | |
Record name | 7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143261-90-9 | |
Record name | 7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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